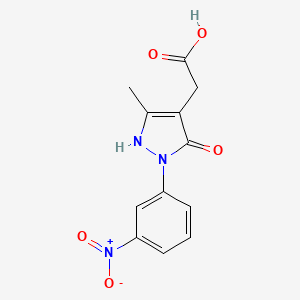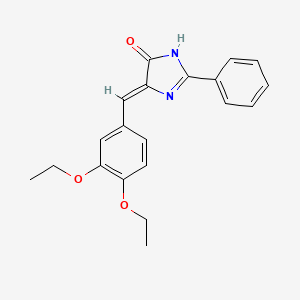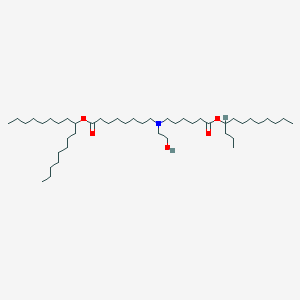
2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, 3-nitroacetophenone can be used as the starting material, which reacts with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Substitution Reaction: The methyl group is introduced at the 5-position of the pyrazole ring through a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the pyrazole ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential inhibitor of enzymes involved in inflammatory pathways.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The nitrophenyl group may also contribute to its antimicrobial activity by disrupting the cell membrane of microorganisms.
類似化合物との比較
2-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid: Lacks the nitrophenyl group, which may result in different biological activities.
2-(5-Methyl-2-(4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid: Similar structure but with a different position of the nitro group, which can affect its reactivity and biological properties.
Uniqueness: The presence of the nitrophenyl group at the 2-position of the pyrazole ring in 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid imparts unique chemical and biological properties to the compound. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C12H11N3O5 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC名 |
2-[5-methyl-2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O5/c1-7-10(6-11(16)17)12(18)14(13-7)8-3-2-4-9(5-8)15(19)20/h2-5,13H,6H2,1H3,(H,16,17) |
InChIキー |
MVGRKQLQHPMUDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13357802.png)


![(1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclopentan-1-ol](/img/structure/B13357824.png)
![6-(3,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357832.png)
![Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357837.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357842.png)

![1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B13357849.png)
![4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B13357850.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13357851.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357866.png)
![[3aS-[2(S*),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate](/img/structure/B13357869.png)
